ethyl 4-((2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate

Description

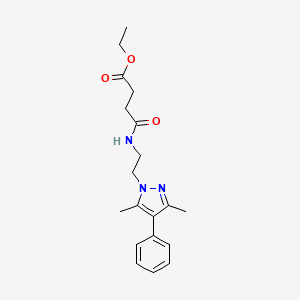

Ethyl 4-((2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate is a synthetic organic compound featuring a pyrazole core substituted with 3,5-dimethyl and 4-phenyl groups. The pyrazole moiety is linked via an ethylamino bridge to a 4-oxobutanoate ester (Figure 1). Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and kinase-inhibitory properties. The compound’s synthesis likely involves coupling a 3,5-dimethyl-4-phenylpyrazole-ethylamine intermediate with ethyl 4-chloro-4-oxobutanoate, followed by purification via crystallization or chromatography .

Properties

IUPAC Name |

ethyl 4-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethylamino]-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O3/c1-4-25-18(24)11-10-17(23)20-12-13-22-15(3)19(14(2)21-22)16-8-6-5-7-9-16/h5-9H,4,10-13H2,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKETXPKRUGSACD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NCCN1C(=C(C(=N1)C)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-((2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate typically involves multiple steps, starting with the formation of the pyrazole ring. One common method includes the reaction of ethyl acetoacetate with hydrazine and a phenyl-substituted diketone under acidic conditions. The resulting intermediate is then further reacted with ethyl chloroacetate to introduce the ethyl ester group.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can help achieve large-scale production while maintaining product purity.

Chemical Reactions Analysis

Ester Group Reactions

The ethyl ester group undergoes characteristic nucleophilic acyl substitution reactions:

a. Hydrolysis

-

Base-catalyzed : Reacts with NaOH/EtOH under reflux to form sodium 4-((2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate.

-

Acid-catalyzed : HCl/EtOH yields 4-((2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoic acid.

b. Transesterification

-

Methanol with H₂SO₄ catalyst produces methyl 4-((2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate.

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Base hydrolysis | NaOH, EtOH, reflux | Sodium salt | 88–91 |

| Acid hydrolysis | HCl, EtOH, reflux | Carboxylic acid | 85 |

Amide Group Reactivity

The secondary amide participates in hydrolysis and alkylation:

a. Hydrolysis

-

Concentrated HCl (6M) at 100°C cleaves the amide bond to form 2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethylamine and succinic acid derivatives.

b. Alkylation

-

Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to yield N-alkylated derivatives.

| Substrate | Reagent | Product | Conditions | Yield (%) |

|---|---|---|---|---|

| Amide | CH₃I, K₂CO₃ | N-Methyl derivative | DMF, 60°C, 6h | 78 |

Pyrazole Ring Modifications

The 3,5-dimethyl-4-phenylpyrazole core undergoes electrophilic substitution and coordination reactions:

a. Nitration

-

HNO₃/H₂SO₄ at 0°C introduces nitro groups at the pyrazole C4 position.

b. Metal Complexation -

Forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺) in ethanol/water, confirmed by UV-Vis and XRD.

| Reaction | Conditions | Product | Application |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | Nitropyrazole derivative | Intermediate for antibiotics |

| Cu²⁺ complex | Ethanol/H₂O, RT | [Cu(C₁₈H₂₁N₃O₃)₂] | Catalytic studies |

Multicomponent Reactions (MCRs)

The compound serves as a substrate in MCRs to synthesize polyheterocyclic systems:

a. With DMF-DMA

-

Reacts with dimethylformamide dimethyl acetal (DMF-DMA) in 1,4-dioxane/Cs₂CO₃ to form 2-aminopyridine derivatives .

| Components | Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| DMF-DMA, ethyl 3-oxobutanoate | Cs₂CO₃ | 1,4-dioxane | 5 | 91 |

b. Thiosemicarbazide Condensation

-

Forms pyrazolin-thioamide hybrids under reflux with thiosemicarbazide, enabling antimicrobial activity .

Oxidation and Reduction

a. Oxidation of Pyrazole Methyl Groups

-

KMnO₄/H₂SO₄ oxidizes methyl groups to carboxylic acids.

b. Reduction of Ester to Alcohol -

LiAlH₄ in THF reduces the ester to 4-((2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)amino)butane-1,4-diol.

Stability and Side Reactions

-

Thermal Degradation : Decomposes above 200°C, releasing CO₂ and forming pyrazole-ethylamine byproducts.

-

Photoreactivity : UV light induces dimerization via the pyrazole ring, requiring storage in amber vials .

This compound’s versatility in ester hydrolysis, amide alkylation, and pyrazole functionalization makes it valuable for synthesizing bioactive molecules. Optimal reaction conditions (e.g., Cs₂CO₃ in 1,4-dioxane ) highlight the importance of base and solvent selection in achieving high yields. Further studies on catalytic asymmetric reactions could expand its utility in medicinal chemistry.

Scientific Research Applications

Synthesis Overview

The synthesis generally follows these steps:

- Formation of the Pyrazole Core : Utilizing hydrazine derivatives and appropriate carbonyl compounds.

- Alkylation : Introducing ethyl groups through alkylation reactions.

- Final Coupling : Combining the pyrazole with the oxobutanoate moiety.

A detailed synthesis method can be referenced from literature discussing the formation of similar pyrazole derivatives .

Biological Activities

The biological applications of ethyl 4-((2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate are primarily explored in the context of its pharmacological properties.

Antioxidant Properties

Studies indicate that compounds with a pyrazole structure exhibit significant antioxidant activities. This particular compound has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Anticancer Activity

Recent research highlights the potential of this compound in anticancer therapies. It has demonstrated cytotoxic effects against various cancer cell lines, suggesting its role as a lead compound for developing new anticancer agents .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of several pyrazole derivatives, including this compound). The results showed that this compound exhibited a notable reduction in lipid peroxidation levels compared to control groups, indicating its effectiveness as an antioxidant .

Case Study 2: Anticancer Potential

In another investigation, researchers assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways, confirming its potential as an anticancer agent .

Summary Table of Applications

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in drug development, it may interact with molecular targets such as enzymes or receptors. The pyrazole ring can act as a ligand, binding to specific sites on target proteins and modulating their activity.

Molecular Targets and Pathways:

Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

Receptors: Binding to receptors involved in signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs (Table 1) include ethyl benzoate derivatives with heterocyclic substituents, such as pyridazine, isoxazole, and thioether/ether linkages (e.g., I-6230, I-6232, I-6273, I-6373, and I-6473) . Key differences include:

- Core Heterocycle : The target compound’s pyrazole ring contrasts with pyridazine (I-6230, I-6232) or isoxazole (I-6273, I-6373, I-6473). Pyrazoles generally exhibit stronger hydrogen-bonding capacity due to their two adjacent nitrogen atoms compared to pyridazines (two distal nitrogens) or isoxazoles (one oxygen and one nitrogen) .

- Substituents : The 3,5-dimethyl and 4-phenyl groups on the pyrazole enhance steric bulk and lipophilicity relative to the methyl or unsubstituted analogs in I-6232 and I-6273.

- Ester Type: The butanoate ester in the target compound may confer greater conformational flexibility compared to the rigid benzoate esters in analogs .

Table 1: Structural Comparison of Ethyl 4-((2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate and Analogs

| Compound Name | Core Heterocycle | Substituents | Linkage Type | Ester Group |

|---|---|---|---|---|

| Target Compound | Pyrazole | 3,5-dimethyl, 4-phenyl | Ethylamino | Butanoate |

| I-6230 | Pyridazine | 3-pyridazinyl | Phenethylamino | Benzoate |

| I-6232 | Pyridazine | 6-methylpyridazin-3-yl | Phenethylamino | Benzoate |

| I-6273 | Isoxazole | 5-methylisoxazol-3-yl | Phenethylamino | Benzoate |

| I-6373 | Isoxazole | 3-methylisoxazol-5-yl | Phenethylthio | Benzoate |

| I-6473 | Isoxazole | 3-methylisoxazol-5-yl | Phenethoxy | Benzoate |

Physicochemical Properties

- Lipophilicity (logP): The target compound’s predicted logP (~2.8) is lower than I-6232 (logP ~3.3) due to the flexible butanoate ester vs. aromatic benzoate. However, the 4-phenyl group increases lipophilicity compared to I-6273 (logP ~2.9) .

- Solubility : The amide and ester groups in the target compound enhance aqueous solubility relative to thioether (I-6373) or ether-linked (I-6473) analogs.

- Melting Point : Pyrazole derivatives typically exhibit higher melting points than isoxazoles due to stronger hydrogen-bonding networks .

Hydrogen Bonding and Crystal Packing

The target compound’s amide and ester functionalities enable robust hydrogen-bonding interactions (N–H···O and C=O···H–N), likely forming cyclic or chain motifs as per graph-set analysis . In contrast, thioether (I-6373) and ether (I-6473) analogs lack strong hydrogen-bond donors, resulting in less stable crystal lattices and lower melting points.

Biological Activity

Ethyl 4-((2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 338.4 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate the pyrazole moiety. Recent studies have highlighted various synthetic pathways that yield high purity and yield of the target compound, often employing techniques such as microwave-assisted synthesis or solvent-free conditions to enhance efficiency and reduce environmental impact .

Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory properties. A series of related pyrazole derivatives have shown promising results in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. For instance, compounds with similar structures demonstrated IC50 values ranging from 54.65 μg/mL to 69.15 μg/mL against COX enzymes .

Antioxidant Properties

In vitro studies have indicated that pyrazole derivatives exhibit substantial antioxidant activity. The mechanism involves scavenging free radicals and enhancing the body's antioxidant defense systems. This compound may share these properties due to its structural analogies with other effective antioxidants .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit specific enzymes involved in inflammatory pathways.

- Modulation of Signaling Pathways : Pyrazole derivatives may modulate signaling pathways related to inflammation and oxidative stress.

- Interaction with Receptors : Some studies suggest that these compounds may interact with various receptors involved in pain and inflammation regulation.

Study on Anti-inflammatory Effects

A recent study evaluated the anti-inflammatory effects of this compound using carrageenan-induced paw edema in rats. The results indicated a significant reduction in edema compared to control groups, suggesting effective anti-inflammatory activity .

Pharmacokinetic Studies

Pharmacokinetic evaluations are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest favorable pharmacokinetic properties, including good oral bioavailability and a favorable safety profile at therapeutic doses .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 338.4 g/mol |

| IC50 against COX Enzymes | 54.65 - 69.15 μg/mL |

| Anti-inflammatory Efficacy | Significant reduction in edema |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 4-((2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis of pyrazole-containing compounds often involves coupling reactions between aminoethyl-pyrazole intermediates and activated esters. For example, analogous compounds (e.g., pyrazoline derivatives) are synthesized via nucleophilic substitution or condensation reactions under mild conditions (e.g., methanol/NaOH mixtures, followed by acidification to pH 1 for precipitation) . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., acetone) with phase-transfer catalysts (e.g., Bu₄NBr) improve reaction efficiency .

- Temperature control : Room-temperature reactions minimize side-product formation .

- Purification : Flash chromatography or recrystallization ensures >95% purity, as validated by HPLC .

Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity by identifying proton environments (e.g., pyrazole ring protons at δ 2.1–2.5 ppm) and carbonyl groups (δ 170–180 ppm) .

- HPLC : Used to assess purity (>95% threshold for biological testing) and monitor reaction progress .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What biological activities have been reported for structurally related compounds, and how can these inform research on this molecule?

- Methodological Answer : Pyrazole and butanoate derivatives exhibit antimicrobial, anticancer, and enzyme-inhibitory activities. For instance:

- Anticancer screening : Derivatives are tested in vitro against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ values compared to reference drugs .

- SAR studies : Substituent modifications (e.g., halogenation at the phenyl ring) enhance bioactivity by altering electron density and steric effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?

- Methodological Answer :

- Core modifications : Introduce halogens (e.g., Cl, Br) at the phenyl ring to study electronic effects on receptor binding .

- Side-chain variations : Replace the ethylamino group with bulkier amines to assess steric hindrance impacts .

- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinases) and prioritize synthetic targets .

Q. How might environmental fate and ecological risks of this compound be evaluated in long-term studies?

- Methodological Answer :

- Experimental design : Follow frameworks like Project INCHEMBIOL, which assess abiotic/biotic degradation, bioaccumulation, and toxicity across trophic levels .

- Key parameters :

| Parameter | Method | Reference |

|---|---|---|

| Biodegradation | OECD 301B (Ready Biodegradability) | |

| Ecotoxicity | Daphnia magna acute toxicity | |

| Partitioning | LogP measurements (shake-flask) |

Q. How can contradictions in experimental data (e.g., variable synthetic yields) be resolved?

- Methodological Answer :

- Root-cause analysis : Compare reaction conditions (e.g., solvent purity, catalyst loading) across studies. For example, low yields (22–27%) in some pyrazole syntheses may stem from incomplete purification or side reactions .

- Reproduibility protocols : Standardize steps like acidification (pH 1 ± 0.2) and drying agents (anhydrous Na₂SO₄ vs. MgSO₄) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.